Cyclobutanone, 2-bromo-2-methyl-
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Overview
Description
Cyclobutanone, 2-bromo-2-methyl- is an organic compound with a four-membered ring structure. It is a derivative of cyclobutanone, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclobutanone. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction.
Another method involves the [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This acid-catalyzed reaction provides a promising tool for synthesizing donor-acceptor cyclobutane derivatives .
Industrial Production Methods
Industrial production of cyclobutanone, 2-bromo-2-methyl- often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanone, 2-bromo-2-methyl- has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclobutanone, 2-bromo-2-methyl- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the carbonyl group in the cyclobutanone ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the bromine and methyl substitutions.
2-Bromo-2-methylcyclopropanone: A smaller ring analog with similar substituents.
2-Methylcyclobutanone: Lacks the bromine atom but has the methyl group.
Uniqueness
Cyclobutanone, 2-bromo-2-methyl- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its four-membered ring structure also imparts significant ring strain, contributing to its unique chemical properties.
Properties
Molecular Formula |
C5H7BrO |
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Molecular Weight |
163.01 g/mol |
IUPAC Name |
2-bromo-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3 |
InChI Key |
YNEAEFJCAIIOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)Br |
Origin of Product |
United States |
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